molecular formula C8H10O2 B1266799 1-(Furan-2-yl)but-3-en-1-ol CAS No. 6398-51-2

1-(Furan-2-yl)but-3-en-1-ol

Cat. No. B1266799
CAS RN: 6398-51-2
M. Wt: 138.16 g/mol
InChI Key: LCSKPZJIQPMRAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furan derivatives, including 1-(Furan-2-yl)but-3-en-1-ol, can be achieved through various methods. One notable approach involves the Cu(I)/L-proline-catalyzed coupling of substituted 3-iodoprop-2-en-1-ols with 1-alkynes and subsequent cyclization, which offers a convenient method for synthesizing polysubstituted furans (Wang, Xu, & Ma, 2010). Another method utilizes Silver(I)-catalyzed domino cyclization/cyclopropanation/ring-cleavage/nucleophilic substitution reaction of enynones with enamines to synthesize 4-(furan-2-yl)-3,4-dihydro-2H-pyrrol-2-one derivatives (Peng, Zhang, Zhu, & Deng, 2020).

Molecular Structure Analysis

The structure of 1-(Furan-2-yl)but-3-en-1-ol and related compounds have been explored through various spectroscopic techniques such as XRD, FTIR, 1H NMR, 13C NMR, and UV spectroscopy. Computational studies using DFT methods have also been conducted to understand the molecular geometry, vibrational parameters, and electronic properties (Kurnaz, Ataol, Batı, & Buyukgungor, 2016).

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Techniques : Research has explored novel synthesis methods involving furan derivatives. For example, a study by Zhang, Zhao, and Lu (2007) developed a method for synthesizing 3,3,3-trifluoroprop-1-en-2-yl-substituted furans via palladium-catalyzed cyclization-isomerization, which is a significant advancement in the field of organic synthesis (Zhang, Zhao, & Lu, 2007).
  • Furan Formation Pathways : The formation pathways of furan compounds, including their potential as toxic combustion pollutants, were investigated by Chen et al. (2021). This study provided insights into the chemistry of furan formation in low-temperature oxidation (Chen et al., 2021).

Applications in Organic Chemistry and Materials Science

  • Catalysis and Chemical Synthesis : Research by Wang, Xu, and Ma (2010) demonstrated the use of furan derivatives in organic synthesis, showing their importance as intermediates in creating bioactive natural products and flavor compounds (Wang, Xu, & Ma, 2010).
  • Polymerization and Capacitance Properties : Mo et al. (2015) investigated the electrochemical polymerization of furan derivatives, highlighting their potential applications in supercapacitors and energy storage technologies (Mo et al., 2015).

Biomedical and Pharmacological Research

  • Anticancer Potential : A study by Suzuki et al. (2020) discovered a furan-derivative compound, PVHD303, with potent antiproliferative activity against cancer cell lines, demonstrating its potential as an anticancer agent (Suzuki et al., 2020).

Safety And Hazards

1-(Furan-2-yl)but-3-en-1-ol is a combustible liquid . It is recommended to avoid heat, sparks, open flames, and hot surfaces. Protective gloves, eye protection, and face protection should be worn when handling this compound . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

1-(furan-2-yl)but-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-2-4-7(9)8-5-3-6-10-8/h2-3,5-7,9H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSKPZJIQPMRAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70982708
Record name 1-(Furan-2-yl)but-3-en-1-ol
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-yl)but-3-en-1-ol

CAS RN

6398-51-2, 64180-68-3
Record name α-2-Propen-1-yl-2-furanmethanol
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Record name 1-(Furan-2-yl)but-3-en-1-ol
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Record name 4-(2-Furyl)-1-buten-4-ol
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Synthesis routes and methods I

Procedure details

Into 350 ml of a water-acetone (1:6 by volume) mixture, was dissolved 10 g of 2-(1-hydroxy-3-butenyl)-furan. To the solution heated at 55° C. under reflux, was added dropwise 6.6 g of polyphosphoric acid. After having been stirred at 55° C. for 48 hours, the reaction mixture was stripped of the acetone by distillation and the residue was extracted twice with 300 ml of ether. The extract solution was washed with an aqueous sodium hydrogencarbonate solution, then with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and freed from the solvent by distillation to obtain 9.5 g of a concentrate. On distillation of the concentrate, there were obtained 4.2 g of 2-(1-hydroxy-3-butenyl)furan (b.p. 78° C./10 mmHg) and 3.8 g (65.5% yield based on consumed starting material) of the intended 4-hydroxy-5-allyl-2-cyclopentenone (b.p. 97° C./0.7 mmHg).
[Compound]
Name
polyphosphoric acid
Quantity
6.6 g
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10 g
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350 mL
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reactant
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Synthesis routes and methods II

Procedure details

Reaction and after-treatment were carried out in the same manner as in Example 3 except that an equimolar amount of furfural was used in place of 5-methylfurfural, and that ammonium bromide and tetrahydrofuran were used in place of ammonium chloride and toluene, respectively, in the same weights as those of the latter, to obtain 50.6 g of the fraction of 2-(1-hydroxy-3-butenyl)-furan (content, 99.3%) (yield, 91.0%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
M Çayır - 2010 - open.metu.edu.tr
The main subject of this thesis is synthesis of chiral diene systems via Ring Closing Enyne Metathesis (RCEM). Furan and thiophene carbaldehydes were chosen as starting compounds…
Number of citations: 1 open.metu.edu.tr
S Sezer, Y Gümrükçü, İ Bakırcı, MY Ünver… - Tetrahedron …, 2012 - Elsevier
The intramolecular Pauson–Khand and ring closing metathesis (RCM) reactions of nitrogen containing chiral enynes and dienes are described. The enyne and diene systems …
Number of citations: 9 www.sciencedirect.com
R Bielski, G Grynkiewicz - Tetrahedron, 2021 - Elsevier
A retrospective account of a synthetic method development, which started as a study of a stepwise oxidative conversion of 2-furyl carbinols to pyranoses (Achmatowicz rearrangement) …
Number of citations: 13 www.sciencedirect.com
S Demirci - 2009 - open.metu.edu.tr
The thesis subject is mainly involved in Green Chemistry approach. Thiophene, furan and pyridine carboxaldehydes were chosen as starting compounds and vinylation and allylation …
Number of citations: 0 open.metu.edu.tr
M Şardan - 2010 - open.metu.edu.tr
The major subject of this thesis is the synthesis of enantiomerically enriched gamma and delta lactones via Ring Closing Metathesis (RCM). Furan and thiophene substituted aldehydes …
Number of citations: 1 open.metu.edu.tr
M Çayir, S Demirci, S Sezer, C Tanyeli - Tetrahedron: Asymmetry, 2011 - Elsevier
A ring closing metathesis reaction of dienes and a ring closing enyne metathesis reaction derived from allyl, homoallyl and homopropargyl alcohol backbones are described. 2-…
Number of citations: 13 www.sciencedirect.com
PB Thorat, SV Goswami, SR Bhusare - Tetrahedron: Asymmetry, 2013 - Elsevier
An efficient asymmetric synthesis of homoallylic alcohols is described by the allylation of carbonyl compounds using organocatalysts as chiral directors in the presence of tin metal. The …
Number of citations: 9 www.sciencedirect.com
X Zhang, R Qiu, N Tan, S Yin, J Xia, S Luo, CT Au - Tetrahedron Letters, 2010 - Elsevier
Air-stable hypervalent organobismuth(III) tetrafluoroborate (C 6 H 11 N(CH 2 C 6 H 4 ) 2 BiBF 4 ) was synthesized and characterized by spectroscopic and X-ray crystallographic …
Number of citations: 64 www.sciencedirect.com
S Sezer - 2011 - open.metu.edu.tr
In this thesis, an intramolecular Pauson-Khand reaction of chiral enynes derived from homoallyl, allyl and homopropargyl alcohols is described. For this purpose, 2-heteroaryl …
Number of citations: 0 open.metu.edu.tr
Y Gümrükçü - 2009 - open.metu.edu.tr
The racemic homoallylic and homopropargylic alcohol derivatives were resolved by applying chemoenzymatic method using various lipase type enzymes ie, PS-C II, Lipozyme, CAL-B. …
Number of citations: 4 open.metu.edu.tr

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